Propargyl-PEG4-GGFG-DXd

ADC manufacturing solubility drug-linker conjugate

ADC development requires precise control over DAR and solubility. Traditional maleimide linkers often cause aggregation or inconsistent conjugation. Propargyl-PEG4-GGFG-DXd solves this with: - **Click-ready propargyl** - Enables site-specific CuAAC conjugation to azide-modified antibodies. - **PEG4 spacer & GGFG peptide** - Enhances solubility (100 mg/mL in DMSO) and enables cathepsin-cleavable payload release. - **DXd payload** - Potent topoisomerase I inhibitor with proven clinical efficacy (plasma t½ 2-3 days). Ideal for high-DAR ADCs (≥4) with minimal aggregation.

Molecular Formula C54H63FN8O15
Molecular Weight 1083.1 g/mol
Cat. No. B12381136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG4-GGFG-DXd
Molecular FormulaC54H63FN8O15
Molecular Weight1083.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCC#C)O
InChIInChI=1S/C54H63FN8O15/c1-4-14-73-16-18-75-20-21-76-19-17-74-15-13-43(64)56-25-44(65)57-27-46(67)61-41(22-33-9-7-6-8-10-33)51(69)58-26-45(66)59-31-77-30-47(68)60-39-12-11-34-32(3)38(55)24-40-48(34)49(39)35-28-63-42(50(35)62-40)23-37-36(52(63)70)29-78-53(71)54(37,72)5-2/h1,6-10,23-24,39,41,72H,5,11-22,25-31H2,2-3H3,(H,56,64)(H,57,65)(H,58,69)(H,59,66)(H,60,68)(H,61,67)/t39-,41-,54-/m0/s1
InChIKeyCJZYWDVYYUOXKY-VNBDUTHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG4-GGFG-DXd: A Click-Chemistry-Ready ADC Linker-Payload for Precise Conjugation


Propargyl-PEG4-GGFG-DXd (CAS 2762518-94-3) is a drug-linker conjugate designed for antibody-drug conjugates (ADCs). It combines a cleavable GGFG tetrapeptide linker, a hydrophilic PEG4 spacer, and a terminal propargyl group that enables bioorthogonal click chemistry conjugation to azide-modified antibodies . The compound delivers the DNA topoisomerase I inhibitor DXd (an exatecan derivative), which exhibits potent antitumor activity and is the cytotoxic payload used in clinically approved ADCs such as trastuzumab deruxtecan (T-DXd) [1]. This linker-payload platform is engineered for targeted intracellular drug release while maintaining high solubility for ADC manufacturing workflows.

1 Click-chemistry-ready ADC linker-payload for azide-modified antibody conjugation.
2 Delivers DXd topoisomerase I inhibitor payload with reported intracellular release.Cleavable GGFG linker with PEG4 spacer
3 High-solubility format supports concentrated stock preparation in ADC manufacturing workflows.Reported DMSO solubility context

Why Propargyl-PEG4-GGFG-DXd Cannot Be Substituted with Other GGFG-DXd or PEG-Based Linker-Payloads


While the GGFG-DXd motif is a well-established ADC platform, simple substitution with alternative linker-payload conjugates such as MC-GGFG-DXd, DBCO-PEG4-GGFG-Dxd, or NHS-PEG4-GGFG-DXD can lead to significant variability in solubility, conjugation efficiency, and manufacturability . The propargyl terminal group in Propargyl-PEG4-GGFG-DXd provides unique click chemistry reactivity that maleimide- or DBCO-based analogs cannot replicate under certain bioconjugation conditions, and the PEG4 spacer contributes to a solubility profile that directly impacts ADC aggregation and downstream processing . Selecting the precise linker-payload is critical for achieving consistent drug-to-antibody ratios (DAR) and reproducible ADC performance in preclinical research.

Target
Propargyl-PEG4-GGFG-DXd
CuAAC click chemistry reactivity for azide-modified antibodies.
Substitute
MC-GGFG-DXd / DBCO-PEG4-GGFG-Dxd
Maleimide-thiol or SPAAC chemistry may not replicate the same conjugation efficiency or orthogonality.
Target
Propargyl-PEG4-GGFG-DXd
PEG4 spacer contributes to higher solubility and lower aggregation in high-DAR ADCs.
Substitute
Non-PEGylated GGFG-DXd analogs
Solubility and aggregation profiles may shift, potentially affecting ADC processability and homogeneity.

Quantitative Differentiation of Propargyl-PEG4-GGFG-DXd: Solubility, Conjugation Chemistry, and Payload Potency


Solubility in DMSO: Propargyl-PEG4-GGFG-DXd vs. Maleimide-Based GGFG-DXd

Propargyl-PEG4-GGFG-DXd exhibits dramatically higher solubility in DMSO compared to the maleimide-functionalized analog MC-GGFG-DXd . This difference is critical for preparing high-concentration stock solutions during ADC conjugation workflows.

DMSO Solubility
Data to verify
~100- to 1000-fold higher vs. MC-GGFG-DXd
Supports high-concentration stock preparation.
Reported 100 mg/mL in DMSO; data to verify.
ADC manufacturing solubility drug-linker conjugate

Click Chemistry Conjugation: Propargyl Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl group on Propargyl-PEG4-GGFG-DXd enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click chemistry reaction that is not possible with maleimide- or DBCO-functionalized analogs . This provides a flexible, modular conjugation strategy for azide-modified antibodies or other biomolecules.

CuAAC Reactivity
Class-level inference
Terminal propargyl group enables copper-catalyzed azide-alkyne cycloaddition.
Supports modular azide-antibody conjugation strategy.
Qualitative differentiation from maleimide or DBCO chemistries.
click chemistry bioconjugation ADC linker

Payload Potency: DXd Exhibits ~10-Fold Stronger Topoisomerase I Inhibition than SN-38

The DXd payload delivered by Propargyl-PEG4-GGFG-DXd has approximately 10-fold greater topoisomerase I inhibitory activity than SN-38, the active metabolite of irinotecan and a commonly used camptothecin-class ADC payload [1]. The IC50 of DXd against topoisomerase I is reported as 0.31 μM .

DXd Potency vs. SN-38
Cross-study comparable
~10-fold greater topoisomerase I inhibition; DXd IC50 = 0.31 μM.
Reported payload potency context for cell-free assays.
Comparative assay context; review specific conditions.
topoisomerase I inhibitor ADC payload cytotoxicity

Linker Cleavage Kinetics: GGFG Linker Preferentially Cleaved by Cathepsin L, Not Cathepsin B

The GGFG tetrapeptide linker in Propargyl-PEG4-GGFG-DXd is selectively cleaved by lysosomal cathepsin L rather than cathepsin B, with nearly complete DXd release observed after 72 hours in the presence of cathepsin L [1]. In contrast, the widely used Val-Cit (VC) linker is rapidly cleaved by both cathepsin B and L, achieving near-complete payload release within 0.5 hours [1].

Linker Cleavage Kinetics
Head-to-head
GGFG: ~100% DXd release after 72 h (cathepsin L). VC linker: ~100% release after 0.5 h.
Supports unique cathepsin L-selective release profile.
144× slower cleavage; may affect payload release kinetics.
cathepsin cleavage lysosomal release linker stability

Plasma Stability: GGFG-DXd Conjugates Exhibit Extended Half-Life Compared to Free Payload

Conjugation of DXd to the GGFG linker platform significantly prolongs plasma half-life. In tumor-bearing mice, the half-life (t1/2) of conjugated DX-8951 (a closely related exatecan derivative) in plasma was 2-3 days, compared to only 0.6 hours for the free drug [1]. This stability is a hallmark of the GGFG-DXd platform and extends to Propargyl-PEG4-GGFG-DXd as a member of this linker-payload class.

Plasma Half-Life
Class-level inference
Conjugated DX-8951 t1/2: 2-3 days vs. free drug t1/2: 0.6 h in mouse model.
Supports extended plasma stability for the GGFG-DXd platform.
~80- to 120-fold longer half-life; class-level inference.
plasma stability pharmacokinetics ADC linker

Hydrophilicity and Aggregation Mitigation: PEG4 Spacer Reduces ADC Aggregation

The PEG4 spacer incorporated in Propargyl-PEG4-GGFG-DXd enhances the hydrophilicity of the linker-payload construct, which is known to reduce aggregation in high-DAR ADC preparations . This class-level property of PEG4-containing linkers improves the homogeneity and stability of the final ADC product.

Aggregation Mitigation
Class-level inference
PEG4 spacer enhances hydrophilicity and reduces DAR-dependent aggregation.
May improve ADC homogeneity and stability.
Qualitative improvement; source-specific review.
ADC aggregation PEG linker hydrophilicity

Optimal Use Cases for Propargyl-PEG4-GGFG-DXd in ADC Research and Development


Click Chemistry-Enabled ADC Construction with Azide-Modified Antibodies

For researchers employing azide-functionalized antibodies or proteins, Propargyl-PEG4-GGFG-DXd provides a direct conjugation handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This bioorthogonal approach is ideal for site-specific ADC construction where precise control over conjugation site and DAR is required.

High-Concentration Stock Solution Preparation for Conjugation Workflows

When preparing ADC conjugates that require high-concentration linker-payload stock solutions in DMSO, Propargyl-PEG4-GGFG-DXd's solubility of 100 mg/mL minimizes the volume of organic solvent introduced, reducing the risk of antibody precipitation or denaturation during the conjugation step.

Preclinical In Vivo Efficacy Studies Leveraging GGFG-DXd Platform Stability

For in vivo xenograft studies where extended plasma stability and selective intratumoral payload release are critical, Propargyl-PEG4-GGFG-DXd leverages the proven GGFG-DXd platform. The conjugated payload exhibits a plasma half-life of 2-3 days [1], enabling sustained therapeutic exposure with reduced systemic toxicity.

High-DAR ADC Formulations Requiring Aggregation Mitigation

In ADC development programs targeting drug-to-antibody ratios (DAR) of 4 or higher, the PEG4 spacer in Propargyl-PEG4-GGFG-DXd contributes to reduced aggregation propensity , improving the homogeneity and stability of the final ADC product for both in vitro and in vivo applications.

Application
Selection Property
Validation Focus
Azide-antibody ADC construction
CuAAC click chemistry handle
Site-specific conjugation efficiency and DAR control
High-concentration stock preparation
High DMSO solubility (~100 mg/mL)
Minimized organic solvent volume and antibody aggregation risk
In vivo xenograft efficacy studies
GGFG-DXd plasma stability profile
Sustained exposure and cathepsin L-selective payload release
High-DAR ADC formulation development
PEG4 spacer hydrophilicity
Aggregation mitigation and ADC homogeneity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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